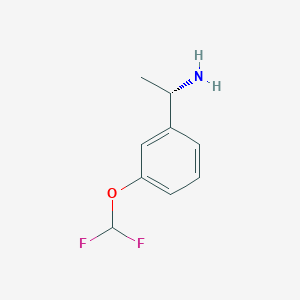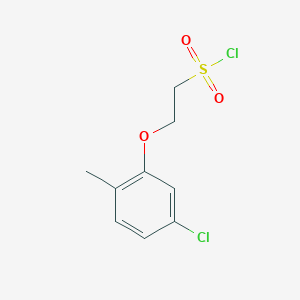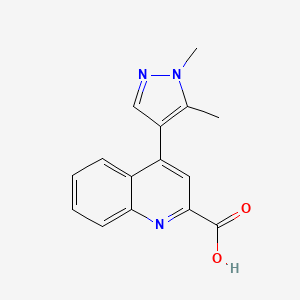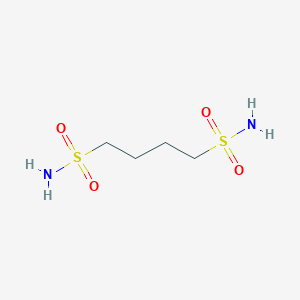
Butane-1,4-disulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Butane-1,4-disulfonamide is an organic compound with the chemical formula C4H12N2O4S2. It is a derivative of butane, where two sulfonamide groups are attached to the first and fourth carbon atoms of the butane chain. This compound is known for its applications in various fields, including organic synthesis and chemical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
Butane-1,4-disulfonamide can be synthesized through the reaction of 1,4-dihalogenated butane with sodium sulfite in the presence of water and a catalyst . The reaction typically involves mixing the reactants and allowing them to undergo a substitution reaction, resulting in the formation of this compound. The reaction conditions, such as temperature and reaction time, can vary depending on the desired yield and purity of the product.
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and efficiency. The process may include steps such as purification and crystallization to obtain the final product in its pure form .
Chemical Reactions Analysis
Types of Reactions
Butane-1,4-disulfonamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert the sulfonamide groups to amines.
Substitution: The sulfonamide groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction. For example, oxidation can yield butane-1,4-disulfonic acid, while reduction can produce butane-1,4-diamine .
Scientific Research Applications
Butane-1,4-disulfonamide has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: This compound is studied for its potential biological activities, including its role as an enzyme inhibitor.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of certain diseases.
Industry: This compound is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of butane-1,4-disulfonamide involves its interaction with specific molecular targets, such as enzymes. It can act as an inhibitor of carbonic anhydrase, an enzyme involved in various physiological processes. By inhibiting this enzyme, this compound can affect the regulation of pH and ion balance in cells .
Comparison with Similar Compounds
Similar Compounds
- N-(3-morpholinopropyl)benzene-1,4-disulfonamide
- N-(4-diethylaminoethoxybenzyl)benzene-1,4-bis(sulfonamide)
Uniqueness
Butane-1,4-disulfonamide is unique due to its specific structure and the presence of two sulfonamide groups, which confer distinct chemical properties and reactivity. Compared to similar compounds, it may exhibit different biological activities and applications, making it valuable in various research and industrial contexts .
Properties
Molecular Formula |
C4H12N2O4S2 |
|---|---|
Molecular Weight |
216.3 g/mol |
IUPAC Name |
butane-1,4-disulfonamide |
InChI |
InChI=1S/C4H12N2O4S2/c5-11(7,8)3-1-2-4-12(6,9)10/h1-4H2,(H2,5,7,8)(H2,6,9,10) |
InChI Key |
FGSVKKQWFVSVOZ-UHFFFAOYSA-N |
Canonical SMILES |
C(CCS(=O)(=O)N)CS(=O)(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]-N-[2-(2,6-dioxo-3-piperidyl)-1-oxo-isoindolin-4-yl]acetamide](/img/structure/B13522991.png)
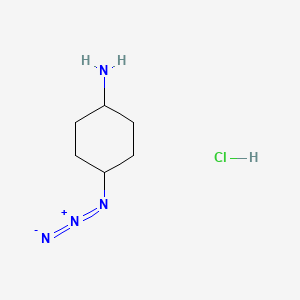
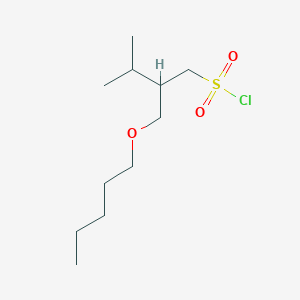
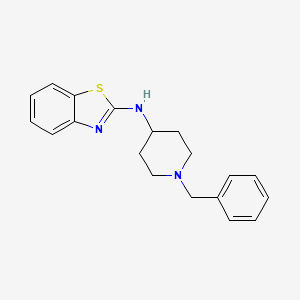
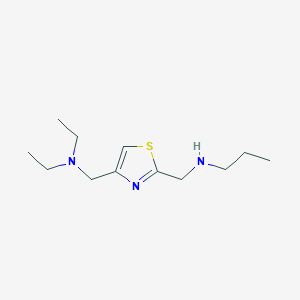
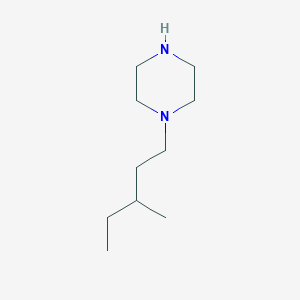
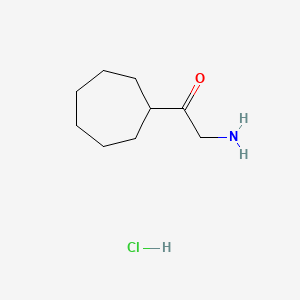
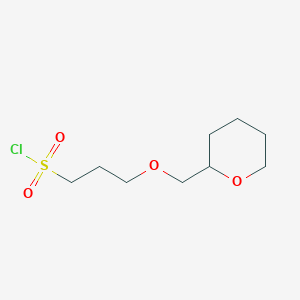

![2-[4-Chloro-3-(trifluoromethyl)phenyl]piperidine](/img/structure/B13523057.png)
![O-[(3-methoxyphenyl)methyl]hydroxylamine](/img/structure/B13523071.png)
